molecular formula C28H26N2O5 B1671757 伊米格列扎 CAS No. 250601-04-8

伊米格列扎

货号 B1671757
CAS 编号: 250601-04-8
分子量: 470.5 g/mol
InChI 键: ULVDFHLHKNJICZ-QCWLDUFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The IUPAC name for Imiglitazar is (4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

科学研究应用

过氧化物酶体增殖物激活受体 (PPAR) 调节

伊米格列扎被认为是一种 PPAR 激动剂,在代谢调节中发挥着重要作用。它改变了身体的能量底物偏好,从葡萄糖转向脂质,有助于降低血糖水平。这种机制在糖尿病治疗中至关重要,因为它有助于控制高血糖和胰岛素抵抗。伊米格列扎与其他 PPAR 激动剂(如替格列扎和穆拉格列扎)一起,展示了减轻糖尿病短期和长期并发症(包括微血管病变、大血管病变和动脉粥样硬化)的潜力,这些并发症是由胆固醇沉积引起的。Adeghate、Adem、Hasan、Tekes 和 Kalasz (2011) 的综述详细阐述了伊米格列扎等双重和泛 PPAR 调节剂的药学化学和作用,并强调了其在改善糖尿病患者代谢状况中的作用 (Adeghate, Adem, Hasan, Tekes, & Kalasz, 2011).

在 COVID-19 治疗中的潜在作用

在寻找针对 COVID-19 的有效治疗方法时,伊米格列扎已成为一种潜在候选药物。Sharma 等人 (2021) 进行了一项针对 SARS-CoV-2 主要蛋白酶的药物数据库筛选研究,发现伊米格列扎是对野生型主要蛋白酶活性最强的化合物。这表明伊米格列扎在开发 COVID-19 治疗方法中具有潜在用途 (Sharma, Abohashrh, Baig, Dong, Alam, Ahmad, & Irfan, 2021).

安全和危害

Imiglitazar causes hepatotoxicity and has never been marketed . The development of numerous PPAR dual/pan agonists has been abandoned because of their serious side effects .

属性

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870280
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imiglitazar

CAS RN

250601-04-8
Record name Imiglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imiglitazar
Reactant of Route 2
Imiglitazar
Reactant of Route 3
Imiglitazar
Reactant of Route 4
Imiglitazar
Reactant of Route 5
Imiglitazar
Reactant of Route 6
Reactant of Route 6
Imiglitazar

Citations

For This Compound
96
Citations
H Pingali, M Jain, S Shah, P Patil, P Makadia… - Bioorganic & medicinal …, 2008 - Elsevier
… Having felt encouraged with these results and in urge of potent and highly selective PPARα agonist we then synthesized the compounds 13a–c taking this time Imiglitazar as initial lead. …
Number of citations: 13 www.sciencedirect.com
E Adeghate, A Adem, MY Hasan, K Tekes… - The Open Medicinal …, 2011 - ncbi.nlm.nih.gov
… However, agonists (ligands) of PPAR-beta/delta receptors, such as tesaglitazar, muraglitazar, ragaglitazar, imiglitazar, aleglitazar, alter the body's energy substrate preference from …
Number of citations: 73 www.ncbi.nlm.nih.gov
C Kalliora, K Drosatos - Journal of cardiovascular pharmacology, 2020 - ncbi.nlm.nih.gov
… 35 imiglitazar, and tesaglitazar trials, 36 due to carcinogenicity in rodent toxicity models, elevated creatinine levels in serum, and cardiac dysfunction, respectively. Imiglitazar … Imiglitazar …
Number of citations: 13 www.ncbi.nlm.nih.gov
T Sharma, M Abohashrh, MH Baig, JJ Dong… - Saudi journal of …, 2021 - Elsevier
… The study found Imiglitazar, was found to be the most active compound against the wild type of Mpro. While PF-03715455 (Y54C), Salvianolic acid A (N142S and T190I), and …
Number of citations: 22 www.sciencedirect.com
P Balakumar, M Rose, SS Ganti, P Krishan… - Pharmacological …, 2007 - Elsevier
Cardiovascular disorders are the major cause of mortality in patients of diabetes mellitus. Peroxisome proliferator activated receptors (PPARs) are ligand-activated transcription factors …
Number of citations: 264 www.sciencedirect.com
LM Velez, GA Abruzzese… - Current pharmaceutical …, 2013 - ingentaconnect.com
Fuel sensors such as glucose, insulin or leptin, are known to be directly involved in the regulation of fertility at each level of the hypothalamic-pituitary-gonadal axis. The discovery of the …
Number of citations: 35 www.ingentaconnect.com
T Kroon, M Harms, S Maurer, L Bonnet… - Molecular …, 2020 - Elsevier
… Aleglitazar and imiglitazar both resulted in a 50-fold Ucp1 induction, whereas reglitazar, … dual PPARα/γ activators, except imiglitazar, significantly induced UCP1 in human preadipocytes …
Number of citations: 50 www.sciencedirect.com
MS Hedrington, SN Davis - Expert Opinion on Investigational …, 2014 - Taylor & Francis
Introduction: The increasing prevalence of diabetes, with no cure on the horizon, continues to provide biopharmaceutical companies with an incentive to develop novel therapies and …
Number of citations: 26 www.tandfonline.com
MB Oleksiewicz, J Southgate, L Iversen, FL Egerod - PPAR research, 2008 - hindawi.com
Despite clinical promise, dual-acting activators of PPAR and (here termed PPAR + agonists) have experienced high attrition rates in preclinical and early clinical development, due to …
Number of citations: 49 www.hindawi.com
P Raval, M Jain, A Goswami, S Basu, A Gite… - Bioorganic & medicinal …, 2011 - Elsevier
In an effort to develop safe and efficacious compounds for the treatment of metabolic disorders, novel thiophene substituted oxazole containing α-alkoxy-phenylpropanoic acid …
Number of citations: 28 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。